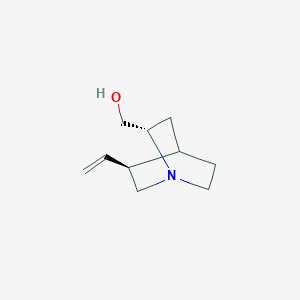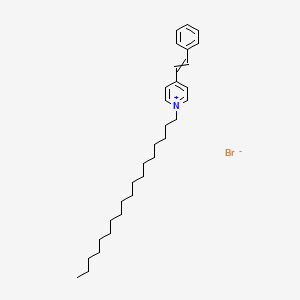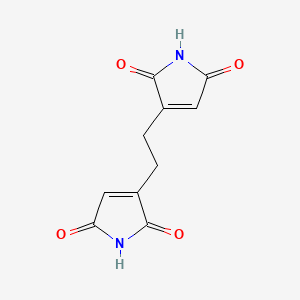
Methy tetra-Hydro Phthalic Anhydride (MTHPA)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methy tetra-Hydro Phthalic Anhydride (MTHPA) is an organic compound with the molecular formula C9H10O3. It is a derivative of tetrahydrophthalic anhydride, featuring a methyl group attached to the tetrahydrophthalic anhydride structure. This compound is commonly used as a curing agent for epoxy resins due to its excellent chemical properties and stability .
Métodos De Preparación
Methy tetra-Hydro Phthalic Anhydride is typically synthesized through the Diels-Alder reaction. This involves the reaction of butadiene with maleic anhydride to form tetrahydrophthalic anhydride, which is then methylated to produce Methy tetra-Hydro Phthalic Anhydride . Industrial production methods often involve the use of piperylene and isoprene as starting materials, which are mixed and reacted under controlled conditions to yield the desired product .
Análisis De Reacciones Químicas
Methy tetra-Hydro Phthalic Anhydride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into tetrahydrophthalic acid derivatives.
Substitution: It can undergo substitution reactions where the anhydride group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. .
Aplicaciones Científicas De Investigación
Methy tetra-Hydro Phthalic Anhydride has a wide range of applications in scientific research:
Biology: Its derivatives are studied for potential biological activities and applications in drug development.
Medicine: Research is ongoing to explore its use in the synthesis of pharmaceutical intermediates.
Mecanismo De Acción
The mechanism by which Methy tetra-Hydro Phthalic Anhydride exerts its effects involves its ability to react with epoxy groups in resins, forming cross-linked networks that enhance the mechanical and thermal properties of the final product. The molecular targets include the epoxy groups in the resin, and the pathways involved are primarily those of polymerization and cross-linking reactions .
Comparación Con Compuestos Similares
Methy tetra-Hydro Phthalic Anhydride is often compared with other anhydrides such as:
Tetrahydrophthalic Anhydride: Similar in structure but lacks the methyl group, resulting in different reactivity and properties.
Hexahydrophthalic Anhydride: Another related compound used as a curing agent, but with different hydrogenation levels affecting its properties.
Phthalic Anhydride: A more common anhydride used in the production of plasticizers and resins, but with different applications due to its distinct structure.
Methy tetra-Hydro Phthalic Anhydride stands out due to its unique combination of stability, reactivity, and suitability for high-performance applications in various industries.
Propiedades
IUPAC Name |
4-methyl-3a,4,5,6-tetrahydro-2-benzofuran-1,3-dione;4-methyl-4,5,6,7-tetrahydro-2-benzofuran-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H10O3/c2*1-5-3-2-4-6-7(5)9(11)12-8(6)10/h5H,2-4H2,1H3;4-5,7H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMWYVIIDMHHXQP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC=C2C1C(=O)OC2=O.CC1CCCC2=C1C(=O)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![barium(2+);[(2R,3S,4R,5R)-3,4-dihydroxy-5-(6-oxo-3H-purin-9-yl)oxolan-2-yl]methyl phosphate](/img/structure/B8058298.png)





![5-((3AS,4S,6aR)-4-((11-amino-7-(((2,5-dioxopyrrolidin-1-yl)oxy)carbonyl)-6-oxoundecyl)carbamoyl)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanoic acid](/img/structure/B8058336.png)



